molecular formula C15H21NO5 B7845108 N-Boc-4-methoxybenzyl-glycine

N-Boc-4-methoxybenzyl-glycine

Cat. No.: B7845108
M. Wt: 295.33 g/mol
InChI Key: QQVZOHKOQOZYQR-UHFFFAOYSA-N
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Description

N-Boc-4-methoxybenzyl-glycine, also known as N-[(1,1-dimethylethoxy)carbonyl]-N-[(4-methoxyphenyl)methyl]glycine, is a compound with the molecular formula C15H21NO5 and a molecular weight of 295.33 g/mol . This compound is a derivative of glycine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the benzyl group is substituted with a methoxy group at the para position. The Boc group is commonly used in organic synthesis to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-4-methoxybenzyl-glycine typically involves the protection of glycine’s amino group with a Boc group and the subsequent introduction of the 4-methoxybenzyl group. The Boc protection is achieved by reacting glycine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The 4-methoxybenzyl group can be introduced through a nucleophilic substitution reaction using 4-methoxybenzyl chloride and a suitable base.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green solvents may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions: N-Boc-4-methoxybenzyl-glycine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Deprotection: Removal of the Boc group yields 4-methoxybenzyl-glycine.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

N-Boc-4-methoxybenzyl-glycine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.

    Biology: Serves as a building block for the synthesis of biologically active compounds.

    Medicine: Potential use in drug development due to its structural similarity to amino acids and peptides.

    Industry: Employed in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Boc-4-methoxybenzyl-glycine primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical processes, including peptide bond formation and enzyme interactions .

Comparison with Similar Compounds

    N-Boc-glycine: Lacks the 4-methoxybenzyl group, making it less versatile for certain synthetic applications.

    N-Boc-4-methylbenzyl-glycine: Similar structure but with a methyl group instead of a methoxy group, affecting its reactivity and solubility.

    N-Boc-4-chlorobenzyl-glycine: Contains a chlorine atom, which can influence its chemical properties and reactivity.

Uniqueness: N-Boc-4-methoxybenzyl-glycine is unique due to the presence of the methoxy group, which can enhance its solubility and reactivity in certain chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules and biologically active compounds .

Properties

IUPAC Name

2-[(4-methoxyphenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16(10-13(17)18)9-11-5-7-12(20-4)8-6-11/h5-8H,9-10H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQVZOHKOQOZYQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=CC=C(C=C1)OC)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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